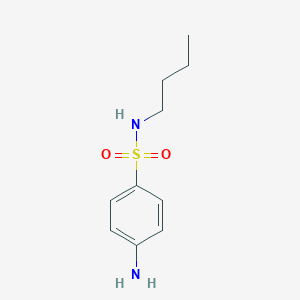

4-amino-N-butylbenzenesulfonamide

概要

説明

4-amino-N-butylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of an amino group at the para position of the benzene ring and a butyl group attached to the sulfonamide nitrogen. This compound has a molecular formula of C10H16N2O2S and a molecular weight of 228.31 g/mol . It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-butylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

4-amino-N-butylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, and various substituted sulfonamides from nucleophilic substitution reactions .

科学的研究の応用

Medicinal Chemistry

Antiandrogenic Activity:

One of the most notable applications of 4-amino-N-butylbenzenesulfonamide is its antiandrogenic properties. Research indicates that NBBS can inhibit the growth of prostate cancer cells, particularly those that are resistant to conventional antiandrogen therapies like hydroxyflutamide. Studies have shown that NBBS effectively reduces the proliferation of androgen-dependent human prostate cancer cell lines (e.g., LNCaP cells) by blocking androgen receptor activity, making it a promising candidate for developing treatments for benign prostatic hyperplasia (BPH) and prostate carcinoma .

Pharmaceutical Development:

The compound serves as a lead structure for synthesizing new sulfonamide derivatives with enhanced biological activities. Modifications to the butyl side chain and the benzene ring have been explored to improve efficacy and reduce side effects. These derivatives are being investigated for their potential use in treating various androgen-related disorders .

Material Science

Plasticizer Applications:

NBBS is utilized as a plasticizer in the production of polyamides and copolyamides. Its lipophilic nature allows it to enhance the flexibility and durability of polymer materials, making it valuable in industrial applications . Additionally, its moderate solubility in alcohols and benzene facilitates its incorporation into various formulations .

Environmental Impact and Safety

Environmental Persistence:

Studies have detected NBBS in environmental samples, including groundwater and river water, indicating its stability and potential for human exposure. However, its low toxicity profile suggests minimal risk when used as an active ingredient in pharmaceuticals aimed at treating prostate conditions .

Case Study 1: Prostate Cancer Treatment

A study evaluated the effectiveness of NBBS on LNCaP prostate cancer cells, demonstrating that treatment with 100 µM of NBBS significantly inhibited cell proliferation compared to untreated controls. This study highlighted NBBS's potential as a therapeutic agent for patients with treatment-resistant prostate cancer .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various sulfonamide derivatives of NBBS to assess their antimicrobial properties. The study found that specific modifications led to enhanced activity against bacterial strains, showcasing the versatility of NBBS as a scaffold for drug development .

Comparative Data Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antiandrogenic agent | Inhibits growth of prostate cancer cells; potential treatment for BPH/cancer |

| Pharmaceutical Development | Lead compound for new drug synthesis | Modifications improve efficacy; derivatives show varied biological activities |

| Material Science | Plasticizer in polymers | Enhances flexibility; stable in environmental conditions |

| Environmental Safety | Detected in water sources | Low toxicity; minimal risk in pharmaceutical applications |

作用機序

The mechanism of action of 4-amino-N-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

類似化合物との比較

Similar Compounds

N-butylbenzenesulfonamide: Similar structure but lacks the amino group.

4-aminobenzenesulfonamide: Similar structure but lacks the butyl group.

N-tert-butylbenzenesulfonamide: Similar structure but with a tert-butyl group instead of a butyl group.

Uniqueness

4-amino-N-butylbenzenesulfonamide is unique due to the presence of both an amino group and a butyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

生物活性

4-amino-N-butylbenzenesulfonamide (NBBS) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and immunotoxicology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula and is characterized by the presence of an amino group and a sulfonamide functional group. Its structure is crucial for its biological interactions and mechanisms of action.

Anticancer Activity

Research indicates that NBBS exhibits significant anticancer properties, particularly against prostate cancer cells. In a study involving the human prostate cancer cell line LNCaP, treatment with NBBS resulted in a marked reduction in cell proliferation. Specifically, after five days of treatment with 100 µM NBBS, there was a notable decrease in cell growth compared to untreated controls. This effect was even more pronounced after eight days, suggesting that NBBS may serve as an effective antiandrogenic agent in prostate carcinoma treatments, especially for tumors resistant to standard therapies such as hydroxyflutamide .

Immunotoxicity

Another aspect of NBBS's biological activity is its impact on immune responses. A study demonstrated that oral exposure to NBBS led to immunomodulatory effects in mice, notably suppressing the antibody-forming cell (AFC) response while enhancing natural killer (NK) cell activity in male F1 rats. However, the immune effects appeared to be sex-dependent, indicating that further investigation into the mechanisms underlying these variations is warranted .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of NBBS has been extensively studied. Following administration in animal models, it was found to be well-absorbed with significant excretion through urine (70-76%) and feces (11-15%). The compound showed a triphasic elimination pattern with half-lives of approximately 0.78, 11, and 1036 minutes in male rats. Tissue distribution studies revealed that NBBS preferentially partitions into red blood cells and accumulates in various organs including the liver and kidneys .

Table: Summary of Biological Activities of this compound

Case Studies

- Prostate Cancer Treatment : In vitro studies using LNCaP cells demonstrated that NBBS effectively inhibited androgen-dependent growth, suggesting potential therapeutic applications for patients resistant to conventional antiandrogens .

- Immunotoxicity Assessment : In a controlled study on female mice, NBBS administration revealed decreased AFC response while enhancing NK cell activity, highlighting its dual role in modulating immune responses based on sex and developmental exposure .

特性

IUPAC Name |

4-amino-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRNQEBDIQPZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302489 | |

| Record name | 4-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-82-9 | |

| Record name | 1829-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4-amino-N-butylbenzenesulfonamide as a starting material in the development of novel antimicrobial agents?

A: this compound serves as a crucial building block in the synthesis of new benzenesulfonamide derivatives. The research highlights its use in creating compounds with diverse structures by attaching it to various substituted pyrazole and thiazole rings. [] This approach aims to leverage the inherent antimicrobial properties of the benzenesulfonamide core while exploring structural modifications to enhance potency and target specificity. By hybridizing it with different heterocyclic ring systems, researchers aim to develop novel antimicrobial agents with improved efficacy against a broader spectrum of microorganisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。